2-Chloro-1-methylpyridinium iodide

Catalog No.
S1497926
CAS No.
14338-32-0
M.F
C6H7ClIN
M. Wt
255.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-methylpyridinium iodide

CAS Number

14338-32-0

Product Name

2-Chloro-1-methylpyridinium iodide

IUPAC Name

2-chloro-1-methylpyridin-1-ium;iodide

Molecular Formula

C6H7ClIN

Molecular Weight

255.48 g/mol

InChI

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

ABFPKTQEQNICFT-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Synonyms

2-Chloro-1-methyl-pyridinium Iodide; 1-Methyl-2-chloropyridinium Iodide; 2-Chloro-N-methylpyridinium Iodide; 2-Chloropyridine Methiodide; 2-Chloropyridinium Iodomethylate; Mukaiyama Reagent; Mukaiyama’s Reagent; N-Methyl-2-chloropyridinium Iodide

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Isomeric SMILES

C[N+]1=CC=CC=C1Cl.[I-]

The exact mass of the compound 2-Chloro-1-methylpyridinium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 200739. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-1-methylpyridinium iodide (CAS 14338-32-0), widely known as the Mukaiyama reagent, is an onium salt employed as a dehydrating and condensing agent for the formation of ester and amide bonds. It functions by activating a carboxylic acid, which is then susceptible to nucleophilic attack by an alcohol or amine. This reagent is noted for its operational simplicity, mild reaction conditions, and effectiveness with sterically hindered substrates, making it a staple in the synthesis of complex molecules, including macrolactones and peptides.

Substituting 2-Chloro-1-methylpyridinium iodide with other common coupling agents like carbodiimides (e.g., DCC, EDC) is often unviable for optimized processes due to critical differences in byproduct management and reaction scope. Carbodiimide reagents generate urea byproducts (e.g., DCU) that are notoriously difficult to remove from reaction mixtures, often requiring extensive chromatography. In contrast, the Mukaiyama reagent produces 1-methyl-2-pyridone, a byproduct that is readily removed by aqueous washing, simplifying purification and improving process efficiency. Furthermore, alternative onium salts with different counter-ions (e.g., tetrafluoroborate instead of iodide) exhibit different solubility and stability profiles, making them non-interchangeable without significant process re-validation.

Superior Yields in Challenging Macrolactonizations vs. Alternative Methods

In the synthesis of macrocyclic lactones, particularly for rings larger than 13 members, 2-Chloro-1-methylpyridinium iodide demonstrates significantly higher yields compared to other established methods. For the synthesis of a 16-membered lactone from ω-hydroxy-pentadecanoic acid, the Mukaiyama method provided a 91% yield. This contrasts sharply with methods like the Corey-Nicolaou (dipyridyl disulfide/PPh3) and Steglich (DCC/DMAP) lactonizations, which are often less effective for large rings under comparable high-dilution conditions.

Evidence DimensionIsolated Yield (%) of 16-membered lactone
Target Compound Data91%
Comparator Or BaselineOther lactonization methods (e.g., Corey-Nicolaou, Steglich) which typically show diminishing yields for large rings.
Quantified DifferenceSubstantially higher yield for large-ring formation compared to common alternatives.
ConditionsMacrolactonization of ω-hydroxypentadecanoic acid under high dilution conditions in refluxing CH2Cl2.

For high-value, multi-step syntheses of complex natural products, maximizing the yield of the critical macrolactonization step directly impacts overall process viability and cost.

Process Simplification: Aqueous Workup Enabled by Water-Soluble Byproduct

A key procurement differentiator for 2-Chloro-1-methylpyridinium iodide is its byproduct profile, which simplifies process workflows. The condensation reaction generates 1-methyl-2-pyridone as the primary byproduct. Unlike the dicyclohexylurea (DCU) byproduct from Dicyclohexylcarbodiimide (DCC), which is insoluble and requires filtration (often with product co-precipitation issues), 1-methyl-2-pyridone is highly soluble in water and can be efficiently removed with a simple aqueous extraction. This eliminates the need for chromatography specifically for byproduct removal, reducing solvent usage and processing time.

Evidence DimensionByproduct Removal Method
Target Compound DataAqueous extraction / washing
Comparator Or BaselineDCC (Dicyclohexylcarbodiimide): Filtration of insoluble dicyclohexylurea (DCU)
Quantified DifferenceQualitative but significant process advantage: replaces solid filtration with liquid-liquid extraction, reducing product loss and simplifying scale-up.
ConditionsStandard esterification or amidation reaction workup.

Simplified, non-chromatographic purification reduces production time, solvent costs, and improves process scalability, making it a superior choice for industrial and large-scale lab synthesis.

Effective Peptide Coupling with Low Racemization for Urethane-Protected Amino Acids

2-Chloro-1-methylpyridinium iodide is an effective coupling reagent for peptide synthesis, particularly for urethane-protected amino acids where it proceeds with minimal to no racemization. This performance is critical for maintaining the stereochemical integrity of the final peptide. While highly reactive uronium/aminium salts like HATU are benchmarks for low racemization, the Mukaiyama reagent provides a cost-effective alternative to carbodiimides like DCC, which are more prone to causing racemization without additives. For fragment condensation, the addition of N-Hydroxysuccinimide is recommended to suppress racemization.

Evidence DimensionRacemization Control
Target Compound DataRacemization-free for urethane-protected amino acids.
Comparator Or BaselineDCC/DIC (Carbodiimides): Prone to racemization without additives. HATU/HBTU (Uronium salts): Generally very low racemization but higher cost.
Quantified DifferenceOffers a balance of cost and stereochemical control, superior to plain carbodiimides.
ConditionsPeptide bond formation between N-protected amino acids and amino acid esters.

Preserving stereochemistry is non-negotiable in peptide synthesis; this reagent provides a reliable and economical option for routine couplings where chirality must be maintained.

High-Yield Synthesis of Macrolide Antibiotics and Natural Products

This reagent is the right choice for the key ring-closing macrolactonization step in the total synthesis of complex natural products where maximizing yield is paramount. Its demonstrated efficacy in forming large rings (e.g., 14- to 16-membered) makes it a preferred reagent over alternatives that are less efficient for macrocyclization.

Process-Scale Ester and Amide Synthesis with Simplified Purification

For industrial or kilogram-scale laboratory syntheses of esters or amides, this compound provides a distinct process advantage. The water-solubility of its primary byproduct allows for a simple aqueous workup, avoiding the material handling and product loss issues associated with the filtration of insoluble urea byproducts from carbodiimide reagents.

Cost-Effective Peptide Synthesis Requiring High Stereochemical Purity

In scenarios where maintaining stereochemical integrity is critical but the higher cost of uronium-based reagents (like HATU) is a concern, this reagent is a suitable choice. It provides excellent suppression of racemization for standard couplings of urethane-protected amino acids, outperforming basic carbodiimides.

UNII

RLQ88NYZ68

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14338-32-0

Wikipedia

2-chloro-1-methylpyridinium iodide

Dates

Last modified: 08-15-2023

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